molecular formula C9H5ClFNO B2903410 3-Chloro-5-fluoroisoquinolin-6-ol CAS No. 1696804-05-3

3-Chloro-5-fluoroisoquinolin-6-ol

Cat. No.: B2903410
CAS No.: 1696804-05-3
M. Wt: 197.59
InChI Key: ATEBQCDJFZGZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-fluoroisoquinolin-6-ol is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of chloro and fluoro substituents on the isoquinoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoroisoquinolin-6-ol typically involves multi-step organic reactions. One common method starts with the halogenation of isoquinoline derivatives. For instance, starting from 6-hydroxyisoquinoline, selective chlorination and fluorination can be achieved using reagents like thionyl chloride (SOCl₂) and fluorine gas (F₂) under controlled conditions.

  • Chlorination

      Reagent: Thionyl chloride (SOCl₂)

      Conditions: Reflux in an inert solvent like dichloromethane (CH₂Cl₂)

      :

      Reaction: C9H7NO+SOCl2C9H6ClNO+SO2+HCl\text{C}_9\text{H}_7\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_6\text{ClNO} + \text{SO}_2 + \text{HCl} C9​H7​NO+SOCl2​→C9​H6​ClNO+SO2​+HCl

  • Fluorination

      Reagent: Fluorine gas (F₂) or a fluorinating agent like Selectfluor

      Conditions: Room temperature or slightly elevated temperatures

      :

      Reaction: C9H6ClNO+F2C9H5ClFNO+HF\text{C}_9\text{H}_6\text{ClNO} + \text{F}_2 \rightarrow \text{C}_9\text{H}_5\text{ClFNO} + \text{HF} C9​H6​ClNO+F2​→C9​H5​ClFNO+HF

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters precisely, minimizing by-products and optimizing the use of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoroisoquinolin-6-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxyl group to a hydrogen.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols

      Conditions: Base (e.g., NaOH), solvent (e.g., ethanol)

      Products: Substituted isoquinolines

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium

      Products: Isoquinoline ketones or aldehydes

  • Reduction

      Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C)

      Conditions: High pressure, room temperature

      Products: Dehalogenated isoquinolines

Scientific Research Applications

3-Chloro-5-fluoroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Properties

IUPAC Name

3-chloro-5-fluoroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-8-3-6-5(4-12-8)1-2-7(13)9(6)11/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEBQCDJFZGZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=CC(=NC=C21)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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